N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide
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Overview
Description
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group, a methoxyphenyl group, and a piperazinyl acetohydrazide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the benzyloxy-3-methoxybenzaldehyde: This can be achieved through the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Condensation with hydrazine derivatives: The resulting benzyloxy-3-methoxybenzaldehyde is then condensed with 2-(4-benzylpiperazin-1-yl)acetohydrazide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
Uniqueness
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H32N4O3 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H32N4O3/c1-34-27-18-25(12-13-26(27)35-22-24-10-6-3-7-11-24)19-29-30-28(33)21-32-16-14-31(15-17-32)20-23-8-4-2-5-9-23/h2-13,18-19H,14-17,20-22H2,1H3,(H,30,33)/b29-19+ |
InChI Key |
ZMDVGUFWWZCNHO-VUTHCHCSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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